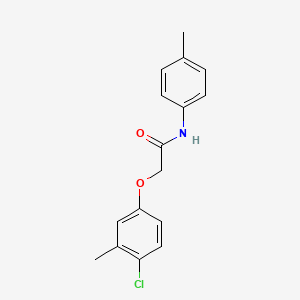![molecular formula C15H29N3O4S B5729367 ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative and has been studied extensively for its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested that the compound may act on voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments include its low toxicity profile and its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its high cost.
Future Directions
There are several future directions for the research on ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields of research.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route.
4. Studies on the potential use of the compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields of research, low toxicity profile, and significant biochemical and physiological effects make it a promising candidate for further research. Future studies on the compound's mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in the treatment of neurological disorders are necessary to fully understand its potential applications.
Synthesis Methods
The synthesis of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the reaction of 4-(propylsulfonyl)piperazine with ethyl 4-piperidinecarboxylate in the presence of a base catalyst. This reaction results in the formation of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The reaction conditions and the purification methods are crucial in obtaining a high yield and purity of the compound.
Scientific Research Applications
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-(4-propylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-3-13-23(20,21)18-11-9-16(10-12-18)14-5-7-17(8-6-14)15(19)22-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZYCBJPMBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(propylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)

![{4-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-1,3-thiazol-5-yl}acetic acid](/img/structure/B5729330.png)
![3-{5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5729338.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5729343.png)

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)